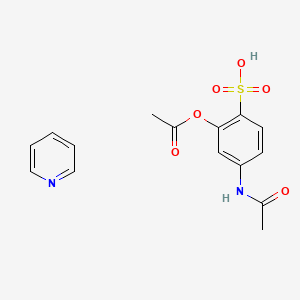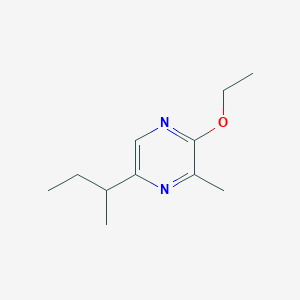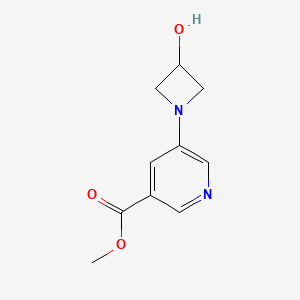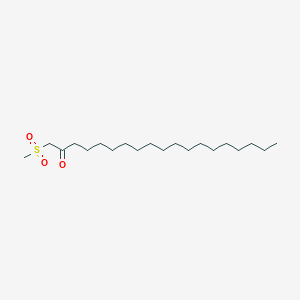
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is a complex organic compound with the molecular formula C15H16N2O6S. It is known for its unique chemical structure, which includes both sulfonic acid and pyridine moieties. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine can be achieved through several methods. One common approach involves the reaction of 4-acetamido-2-aminobenzenesulfonic acid with acetic anhydride in the presence of pyridine. The reaction typically occurs under mild conditions, with the mixture being heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Acetamido-2-acetyloxybenzenesulfonic acid;pyridine involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the pyridine moiety can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonic acid: Lacks the acetyloxy group and pyridine moiety.
2-Acetyloxybenzenesulfonic acid: Lacks the acetamido group and pyridine moiety.
Pyridine-2-sulfonic acid: Lacks the acetamido and acetyloxy groups
Uniqueness
The combination of these functional groups with the sulfonic acid and pyridine moieties provides a versatile scaffold for various chemical transformations and biological interactions .
Properties
CAS No. |
5394-96-7 |
|---|---|
Molecular Formula |
C15H16N2O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-acetamido-2-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C10H11NO6S.C5H5N/c1-6(12)11-8-3-4-10(18(14,15)16)9(5-8)17-7(2)13;1-2-4-6-5-3-1/h3-5H,1-2H3,(H,11,12)(H,14,15,16);1-5H |
InChI Key |
YJUKQOAIBIQGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)OC(=O)C.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)


![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)




